3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione
CAS No.: 60050-33-1
Cat. No.: VC1705349
Molecular Formula: C11H10FNO2
Molecular Weight: 207.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60050-33-1 |
|---|---|
| Molecular Formula | C11H10FNO2 |
| Molecular Weight | 207.2 g/mol |
| IUPAC Name | 3-(3-fluorophenyl)-1-methylpyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C11H10FNO2/c1-13-10(14)6-9(11(13)15)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3 |
| Standard InChI Key | YZEWPKSQHDTNSU-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CC(C1=O)C2=CC(=CC=C2)F |
| Canonical SMILES | CN1C(=O)CC(C1=O)C2=CC(=CC=C2)F |
Introduction
3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione is a synthetic organic compound with a molecular formula of C11H10FNO2 and an average mass of 207.204 g/mol . This compound belongs to the pyrrolidine-2,5-dione class, which is a type of succinimide derivative. Succinimides are known for their diverse biological activities, including anticonvulsant and antimicrobial properties.
Synthesis and Preparation
While specific synthesis protocols for 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione are not detailed in the available literature, succinimide derivatives are generally synthesized through reactions involving maleimides or succinic anhydrides with appropriate amines or other nucleophiles. For instance, similar compounds can be prepared using Rh(III) catalysis, as seen in the synthesis of indazole-linked succinimides .
Biological Activity
Although specific biological activity data for 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione is not readily available, related succinimide derivatives have shown promising anticonvulsant and antimicrobial properties. For example, certain pyrrolidine-2,5-dione derivatives have demonstrated anticonvulsant activity by inhibiting sodium channels, which are crucial for neuronal signaling .
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume